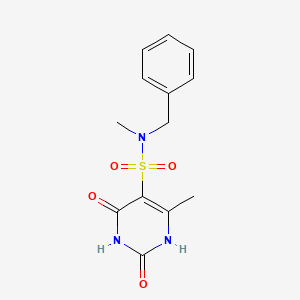

N-benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide

Description

Properties

Molecular Formula |

C13H15N3O4S |

|---|---|

Molecular Weight |

309.34 g/mol |

IUPAC Name |

N-benzyl-N,6-dimethyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |

InChI |

InChI=1S/C13H15N3O4S/c1-9-11(12(17)15-13(18)14-9)21(19,20)16(2)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3,(H2,14,15,17,18) |

InChI Key |

ZKTWPMMPOMDWCX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N(C)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of benzylamine with a suitable diketone, followed by sulfonation to introduce the sulfonamide group. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized parameters to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to a sulfonic acid or other derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfonic acids .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C18H18N4O4S

- Molecular Weight : 386.4 g/mol

- IUPAC Name : N-(6-amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-N-methylbenzenesulfonamide

- Synonyms : RmlA-IN-1, CHEMBL5083837

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including N-benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide. The compound has been evaluated for its ability to inhibit bacterial growth by targeting key enzymes involved in bacterial metabolism.

Case Study: Dual Inhibitors of DHPS and DHFR

A study focused on the synthesis of N-sulfonamide 2-pyridone derivatives demonstrated that compounds similar to this compound could act as dual inhibitors of dihydropteroate synthase (DHPS) and dihydrofolate reductase (DHFR). These enzymes are critical for bacterial survival and proliferation. The synthesized compounds showed promising antimicrobial activity against various pathogens in vitro .

Antidiabetic Applications

The compound also exhibits potential as an antidiabetic agent. Research into related benzenesulfonamide derivatives has shown efficacy in lowering blood glucose levels in diabetic models.

Case Study: Antidiabetic Activity Evaluation

In a study evaluating the antidiabetic effects of various benzenesulfonamide derivatives, compounds were tested in a streptozotocin-induced diabetic rat model. Some derivatives demonstrated significant hypoglycemic activity compared to glibenclamide, a standard antidiabetic medication. This suggests that structural modifications of compounds like this compound could lead to effective treatments for diabetes .

Enzyme Inhibition Studies

The compound has been investigated for its inhibitory effects on key enzymes related to metabolic disorders.

Case Study: Inhibition of α-glucosidase and Acetylcholinesterase

Research into sulfonamides with similar structures revealed their ability to inhibit α-glucosidase and acetylcholinesterase. These enzymes are crucial in carbohydrate metabolism and neurotransmission respectively. The inhibition of α-glucosidase can slow glucose absorption from the intestine, making it a target for diabetes management .

Summary of Findings

Mechanism of Action

The mechanism of action of N-benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the growth of bacteria by interfering with essential enzymatic processes. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to structurally related derivatives based on substituent modifications at the N-position, 6-position, and 2-position (oxo vs. thioxo):

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formulas. †Estimated using similar analogs.

Key Observations:

- 2-Position : Thioxo derivatives (e.g., 5a-d) exhibit higher melting points (305–315°C vs. ~240–289°C for oxo analogs), likely due to increased hydrogen bonding and crystallinity .

- 6-Position : Methyl substitution at position 6 (as in the target compound) may reduce steric hindrance compared to bulkier groups, improving target binding .

Computational and Pharmacokinetic Insights

- LogP and Solubility : The benzyl group in the target compound increases logP (~2.5 estimated) compared to N-methyl derivatives (logP ~1.2), suggesting improved membrane permeability but reduced aqueous solubility .

- Metabolic Stability : Bulky substituents (e.g., adamantyl) resist cytochrome P450 oxidation, whereas benzyl groups may undergo faster hepatic clearance .

Biological Activity

N-benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide (commonly referred to as the compound) is a member of the tetrahydropyrimidine class that has garnered attention due to its diverse biological activities. This article explores its biological properties, synthesis methods, and potential applications in medicinal chemistry.

Structural Overview

The compound features a sulfonamide group and a tetrahydropyrimidine ring with two keto groups at positions 2 and 4. The presence of dimethyl groups at position 6 contributes to its unique chemical behavior and potential reactivity. The structural formula can be represented as follows:

Biological Activity

1. Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. Sulfonamides are known for their antibacterial properties and have been widely used in treating infections. The compound's ability to inhibit bacterial growth has been demonstrated through various studies:

- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values as low as 2 μg/mL against common pathogens like Escherichia coli and Streptococcus pyogenes, indicating potent antibacterial effects .

2. Enzyme Inhibition

The compound may act as an enzyme inhibitor by interacting with key metabolic enzymes. Similar compounds have shown the ability to inhibit dihydropteroate synthase and other enzymes involved in metabolic pathways critical for bacterial survival.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Tetrahydropyrimidine Ring : Starting materials are reacted under controlled conditions to form the core structure.

- Introduction of the Sulfonamide Group : This step is crucial for imparting the biological activity associated with sulfonamides.

- Purification : Techniques such as recrystallization or chromatography are employed to ensure high yield and purity.

Case Studies

Case Study 1: Antibacterial Efficacy

In a comparative study involving various tetrahydropyrimidine derivatives, this compound was found to be among the most effective against Gram-negative bacteria. The study highlighted its potential as a lead compound for further development into new antimicrobial agents .

Case Study 2: Mechanism of Action

Another study focused on the interaction of this compound with DNA and its implications for antimicrobial activity. The binding affinity of the compound to AT-rich sites in DNA was assessed using circular dichroism spectroscopy and molecular docking studies. Results indicated a preference for minor groove binding which is critical for its mechanism of action against bacterial targets .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Key Biological Activity |

|---|---|---|

| N-(4-chlorophenyl)-N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | Chlorine at para position | Altered reactivity and antibacterial effects |

| N-(3-bromophenyl)-N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | Bromine instead of chlorine | Different antibacterial profile |

| N-benzyl-N-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide | Lacks dimethyl groups | Varying solubility and interaction profile |

This table illustrates how slight variations in substituents can significantly influence both chemical behavior and biological activity within this class of compounds.

Q & A

Basic: What are the key considerations for optimizing the synthesis of N-benzyl-N,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonamide to ensure high yield and purity?

Answer:

- Reaction Conditions : Control temperature (e.g., 80–100°C for cyclization steps), solvent choice (e.g., DMF for solubility or ethanol for cost-effectiveness), and reaction time (monitored via TLC). Microwave-assisted synthesis with dimethylformamide dimethyl acetal (DMF-DMA) can enhance reaction efficiency .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the pure product.

- Characterization : Validate purity via ¹H/¹³C NMR (e.g., benzyl protons at δ 4.5–5.0 ppm, sulfonamide protons at δ 3.1–3.3 ppm) and mass spectrometry (expected [M+H]⁺ ion) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H NMR identifies protons (e.g., N-methyl groups at δ 2.8–3.0 ppm, aromatic protons at δ 7.2–7.4 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and sulfonamide (δ 45–50 ppm) groups .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₈H₁₈N₄O₄S).

- IR Spectroscopy : Detect carbonyl stretches (~1700 cm⁻¹) and sulfonamide S=O bonds (~1350 cm⁻¹) .

Advanced: How can researchers resolve contradictions in crystallographic data for this compound?

Answer:

- Refinement Tools : Use SHELX programs (e.g., SHELXL for small-molecule refinement) to analyze high-resolution X-ray data. Cross-validate with spectroscopic results to address disorder or twinning .

- Validation Metrics : Check R-factors (<5%), electron density maps, and Hirshfeld surface analysis to confirm atomic positions.

- Comparative Analysis : Compare unit cell parameters with structurally similar pyrimidine derivatives (e.g., bond lengths ±0.02 Å) .

Advanced: What computational methods predict the reactivity of the sulfonamide group under varying pH conditions?

Answer:

- DFT Calculations : Use B3LYP/6-31G* to model protonation states (e.g., sulfonamide deprotonation at pH >7).

- Molecular Dynamics : Simulate solvation effects in explicit water models (e.g., TIP3P) to study hydrogen-bonding interactions.

- pKa Prediction : Tools like MarvinSketch or ACD/pKa DB estimate ionization behavior .

Basic: How should reaction intermediates be monitored during synthesis?

Answer:

- TLC/HPLC : Use silica TLC plates (ethyl acetate:hexane = 1:1) or reverse-phase HPLC (C18 column, acetonitrile/water) to track intermediates.

- Quenching Aliquots : Analyze reaction mixtures at 30-minute intervals to identify byproducts (e.g., hydrolyzed sulfonamides) .

Advanced: What strategies analyze substituent effects on the pyrimidine ring?

Answer:

- Hammett Plots : Correlate σ values of substituents with reaction rates (e.g., sulfonamide hydrolysis).

- UV-Vis Spectroscopy : Monitor charge-transfer bands (λmax 250–300 nm) to study electronic effects.

- X-ray Crystallography : Compare bond lengths in derivatives to assess resonance stabilization .

Basic: What are common side reactions during synthesis, and how are they mitigated?

Answer:

- Hydrolysis : Protect sulfonamide groups with anhydrous solvents (e.g., dried DMF).

- Oxidation : Use inert atmospheres (N₂/Ar) to prevent dioxo-group degradation.

- Byproduct Removal : Employ gradient elution in chromatography to separate regioisomers .

Advanced: How to study hydrogen-bonding networks in solution vs. solid state?

Answer:

- Solid-State : X-ray diffraction identifies intermolecular H-bonds (e.g., N–H⋯O=S interactions).

- Solution NMR : Use NOESY (nuclear Overhauser effect) to detect proximity of protons.

- FT-IR Variable-Temperature Studies : Observe H-bond strength changes with temperature .

Basic: What solvent systems optimize recrystallization for X-ray analysis?

Answer:

- Solvent Pairs : DMF/water (1:3 v/v) or ethanol/water (slow evaporation at 4°C).

- Crystal Quality : Assess via diffraction parameters (e.g., mosaicity <0.5°) and SHELXL refinement .

Advanced: How to study sulfonamide group participation in biological activity?

Answer:

- Kinetic Isotope Effects (KIE) : Synthesize deuterated analogs (e.g., D-labeled sulfonamide) and compare reaction rates via LC-MS.

- Molecular Docking : Simulate interactions with target enzymes (e.g., carbonic anhydrase) using AutoDock Vina.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (ΔG, ΔH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.